molecular formula C20H46O3SSiSn B14595023 8,8-Dibutyl-4,4-diethoxy-3-oxa-7-thia-4-sila-8-stannadodecane CAS No. 60171-43-9

8,8-Dibutyl-4,4-diethoxy-3-oxa-7-thia-4-sila-8-stannadodecane

Cat. No.: B14595023
CAS No.: 60171-43-9
M. Wt: 513.4 g/mol
InChI Key: SRBSXYPRDLGCMV-UHFFFAOYSA-M
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Description

8,8-Dibutyl-4,4-diethoxy-3-oxa-7-thia-4-sila-8-stannadodecane is a complex organotin compound with a unique structure that incorporates elements such as silicon, sulfur, and oxygen. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8,8-Dibutyl-4,4-diethoxy-3-oxa-7-thia-4-sila-8-stannadodecane typically involves the reaction of dibutyltin oxide with ethoxy silane and a sulfur-containing reagent under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually conducted at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

8,8-Dibutyl-4,4-diethoxy-3-oxa-7-thia-4-sila-8-stannadodecane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxides of tin and silicon.

    Reduction: Reduction reactions can lead to the formation of lower oxidation state compounds.

    Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like halides and acids can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include various organotin oxides, reduced tin compounds, and substituted derivatives of the original compound.

Scientific Research Applications

8,8-Dibutyl-4,4-diethoxy-3-oxa-7-thia-4-sila-8-stannadodecane has several scientific research applications:

    Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.

    Biology: Investigated for its potential use in biological assays and as a bioactive agent.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-microbial activities.

    Industry: Utilized in the production of specialized materials and coatings due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 8,8-Dibutyl-4,4-diethoxy-3-oxa-7-thia-4-sila-8-stannadodecane involves its interaction with molecular targets such as enzymes and cellular receptors. The compound can modulate various biochemical pathways, leading to its observed effects. The presence of tin and silicon atoms in its structure allows it to interact with a wide range of biological molecules, enhancing its versatility.

Comparison with Similar Compounds

Similar Compounds

  • Dibutyltin oxide
  • Dibutyltin dilaurate
  • Dibutyltin diacetate
  • Dibutyldiphenylstannane

Uniqueness

8,8-Dibutyl-4,4-diethoxy-3-oxa-7-thia-4-sila-8-stannadodecane is unique due to its incorporation of silicon and sulfur atoms, which are not commonly found in similar organotin compounds. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications that other compounds cannot fulfill.

Properties

CAS No.

60171-43-9

Molecular Formula

C20H46O3SSiSn

Molecular Weight

513.4 g/mol

IUPAC Name

triethoxy(2-tributylstannylsulfanylethyl)silane

InChI

InChI=1S/C8H20O3SSi.3C4H9.Sn/c1-4-9-13(8-7-12,10-5-2)11-6-3;3*1-3-4-2;/h12H,4-8H2,1-3H3;3*1,3-4H2,2H3;/q;;;;+1/p-1

InChI Key

SRBSXYPRDLGCMV-UHFFFAOYSA-M

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)SCC[Si](OCC)(OCC)OCC

Origin of Product

United States

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